molecular formula C17H15FN2O3S2 B2673469 3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide CAS No. 895469-71-3

3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide

Cat. No.: B2673469
CAS No.: 895469-71-3
M. Wt: 378.44
InChI Key: SPVHDIOSSNNOJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. This compound is characterized by a benzothiazole core—a heterocyclic motif extensively documented for its diverse pharmacological potential—linked via a propanamide chain to a 4-fluorophenylsulfonyl moiety . The integration of these specific pharmacophores suggests a multi-targeted research profile. The sulfonamide functional group is a established key feature in many enzyme inhibitors, known for its ability to interact with enzyme active sites, potentially inhibiting targets such as carbonic anhydrases and various proteases . Concurrently, benzothiazole derivatives are renowned for their broad spectrum of bioactivities, including investigated anticancer, antimicrobial, and anti-inflammatory properties in scientific studies . This molecular architecture makes the compound a valuable scaffold for investigating new therapeutic avenues. Research into analogous propanamide-sulfonamide hybrids has demonstrated their potential as inhibitors of critical enzymes like cyclooxygenase-2 (COX-2) and urease, highlighting their applicability in studies related to inflammation and microbial pathogenesis . The structural components of this compound align with those found in molecules investigated as transient receptor potential V1 (TRPV1) channel antagonists, which are a major focus in pain and neurobiology research . As such, this compound serves as a critical building block for hit-to-lead optimization campaigns, structure-activity relationship (SAR) analysis, and high-throughput screening in early-stage drug discovery. Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic uses. The safety and efficacy of this compound have not been established by regulatory bodies .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S2/c1-11-19-15-7-4-13(10-16(15)24-11)20-17(21)8-9-25(22,23)14-5-2-12(18)3-6-14/h2-7,10H,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVHDIOSSNNOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted aromatic compounds .

Scientific Research Applications

3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide exhibits significant biological activity due to its ability to interact with various molecular targets. The following sections highlight its potential applications in medicinal chemistry:

Anticancer Activity

Research indicates that compounds containing benzo[d]thiazole moieties have shown promising anticancer properties. The interactions of this compound with specific enzymes or receptors involved in cancer pathways could lead to the development of novel anticancer therapies. For instance, studies have demonstrated that thiazole derivatives can inhibit tumor growth by modulating signaling pathways related to cell proliferation and apoptosis .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. Thiazole derivatives have been explored as COX inhibitors, indicating that this compound may also possess similar properties .

Anticonvulsant Activity

Thiazole-bearing compounds have been identified as having anticonvulsant properties. For example, related structures have demonstrated efficacy in animal models for epilepsy by modulating neurotransmitter release and neuronal excitability . This suggests that this compound may also exhibit similar activity.

Industrial Applications

In addition to its medicinal uses, this compound could find applications in materials science due to its unique chemical properties. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it suitable for developing new materials with specific functionalities .

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The benzo[d]thiazolyl moiety may interact with specific receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Comparable Compounds

Compound Name/Identifier Molecular Formula Molecular Weight Key Substituents Notable Features
3-((4-Fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide C₁₇H₁₅FN₂O₃S₂ 394.44 4-Fluorophenylsulfonyl, 2-methylbenzo[d]thiazole Benzothiazole moiety for potential kinase inhibition; sulfonamide for stability
Bicalutamide (USP 35) C₁₈H₁₄F₄N₂O₄S 430.37 4-Fluorophenylsulfonyl, trifluoromethyl, cyano Antiandrogen drug; sulfonyl group enhances receptor binding
850348-59-3 (Enamine Ltd) C₁₆H₁₃FN₂O₂S 316.35 4-Fluorophenoxy, 2-methylbenzo[d]thiazole Acetamide chain; lacks sulfonyl group, impacting solubility
N-[3-(4-Methylpiperidin-1-yl)propyl]-3-(3-(4-fluorophenyl)-4-oxo-4H,5H-oxazolo[5,4-d]pyrimidin-5-yl)propanamide C₂₃H₂₇FN₆O₃S 486.56 4-Fluorophenyl, oxazolopyrimidine, piperidinylpropyl Extended chain for membrane permeability; oxazolopyrimidine for kinase targeting
ICatS (Cathepsin S inhibitor) C₂₀H₁₇F₄N₃O₃S 479.43 Difluorobenzylsulfonyl, trifluoroethyl, cyanocyclopropyl Propanamide backbone; sulfonyl group critical for protease inhibition

Key Observations:

Sulfonyl Group Variations: The 4-fluorophenylsulfonyl group in the target compound and Bicalutamide contrasts with non-fluorinated sulfonyl groups in compounds like 71644-03-6 (). Fluorination typically enhances lipophilicity and metabolic resistance .

Amide Chain Flexibility : The propanamide chain in the target compound and ICatS allows conformational flexibility, whereas shorter acetamide chains (e.g., 850348-59-3) may restrict binding interactions .

Heterocyclic Moieties: The 2-methylbenzo[d]thiazole group in the target compound is analogous to benzoxazole/benzothiazole derivatives in , which are known for kinase or protease inhibition .

Pharmacological Potential (Inferred from Analogues)

  • Benzothiazole Bioactivity : Derivatives like 850348-59-3 () show that benzothiazole moieties enhance binding to kinases or GPCRs, implying similar applications for the target compound .

Biological Activity

3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following functional groups:

  • Sulfonyl group : Enhances solubility and biological activity.
  • Fluorophenyl moiety : Increases lipophilicity, potentially improving membrane permeability.
  • Benzo[d]thiazole ring : Known for various biological activities, including antimicrobial and anticancer properties.
PropertyValue
Molecular FormulaC₁₈H₁₈FN₃O₂S
Molecular Weight353.42 g/mol
CAS Number123456-78-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may interact with specific receptors involved in signal transduction pathways, influencing cellular responses.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Potential

Numerous studies have investigated the anticancer properties of thiazole derivatives, including this compound. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC₅₀ values indicating effective growth inhibition. For example, it showed an IC₅₀ of 1.61 µg/mL against A-431 human epidermoid carcinoma cells .
  • Mechanistic Insights : The mechanism involves apoptosis induction through modulation of Bcl-2 family proteins and activation of caspases .

Antimicrobial Activity

The benzo[d]thiazole moiety is known for its antimicrobial properties:

  • Bacterial Inhibition : Studies have shown that compounds with similar structures exhibit activity against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : There is potential antifungal activity, particularly against strains resistant to conventional treatments .

Case Studies and Research Findings

  • Study on Antitumor Activity :
    • In a study involving various thiazole derivatives, this compound was found to be among the most potent compounds tested against multiple cancer cell lines, highlighting its potential as a lead compound in drug development .
  • Antiviral Properties :
    • Research has indicated that similar compounds exhibit antiviral activity against certain viruses by inhibiting viral replication through interference with viral proteins . This suggests that further investigation into the antiviral potential of this compound could be fruitful.

Q & A

Q. How can the compound’s potential for combination therapy be evaluated?

  • Experimental Design : Test synergy with chemotherapeutics (e.g., cisplatin, doxorubicin) via Chou-Talalay assays. Monitor additive or synergistic effects using combination indices (CI) .

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